molecular formula C17H17N3O4S2 B2879873 N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1351617-81-6

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2879873
CAS No.: 1351617-81-6
M. Wt: 391.46
InChI Key: ZHDSKIOMFREBOH-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound designed for research applications. This molecule features a thiophene-sulfonamide group linked to a 4-methoxyphenyl-substituted pyrimidinone core, a structure indicative of potential bioactivity. Sulfonamide functional groups are a cornerstone of medicinal chemistry, historically known for their role as antibacterial agents that act by inhibiting bacterial dihydropteroate synthase . Beyond antimicrobial activity, the sulfonamide moiety is found in drugs with diverse pharmacological actions, including anti-carbonic anhydrase activity, which is relevant for conditions like glaucoma, and anti-inflammatory effects . The integration of the thiophene ring, a common heterocyclic scaffold, and the methoxyphenyl-pyrimidinone unit may contribute to the molecule's electronic properties and binding affinity, making it a candidate for investigating novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a lead compound in drug discovery programs. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-11-16(21)20(12-18-15)9-8-19-26(22,23)17-3-2-10-25-17/h2-7,10-12,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDSKIOMFREBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H20N4O3S
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 1796947-41-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating potential anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. A study reported the synthesis and evaluation of thiadiazole sulfonamide derivatives, revealing that modifications in the sulfonamide group can enhance anticancer activity by targeting specific cellular pathways .

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.
  • Interference with DNA Synthesis : The pyrimidinyl structure can mimic nucleobases, potentially interfering with DNA replication and repair mechanisms.

Study 1: Anticancer Properties

A comprehensive study focused on a series of thiadiazole sulfonamides demonstrated that the introduction of a methoxyphenyl group significantly increased cytotoxicity against breast cancer cell lines. The IC50 values for these compounds were determined using MTT assays, showcasing promising results with values as low as 10 µM for certain derivatives .

CompoundIC50 (µM)Cell Line
A10MCF-7 (Breast)
B15HeLa (Cervical)
C25A549 (Lung)

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that derivatives with similar structural features exhibited significant inhibition zones, particularly against Gram-positive bacteria .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidinone Derivatives

Compound 1 : 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
  • Structure: Pyrimidinone with a 4-methyl group and a thioether-linked acetamide.
  • Key Differences: Substituent on pyrimidinone: Methyl (Compound 1) vs. 4-methoxyphenyl (Target). Linkage: Thioether-acetamide (Compound 1) vs. ethyl-sulfonamide (Target).
  • Synthesis : Both use alkylation strategies (e.g., chloroacetamides), but the target compound employs a thiophene sulfonamide group, requiring specialized sulfonylation steps .
Compound 2 : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
  • Structure : Pyrimidine with fluorophenyl, hydroxymethyl, and methanesulfonamide groups.
  • Key Differences :
    • Substituents: Fluorophenyl and hydroxymethyl (Compound 2) vs. methoxyphenyl (Target).
    • Sulfonamide position: Directly attached to pyrimidine (Compound 2) vs. via ethyl-thiophene (Target).

Sulfonamide-Containing Analogues

Compound 3 : N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8, )
  • Structure: Pyrimidine with diethylamino and methyl groups, linked to a methoxybenzenesulfonamide.
  • Key Differences: Pyrimidine substituents: Diethylamino and methyl (Compound 3) vs. methoxyphenyl (Target). Sulfonamide group: Benzene-based (Compound 3) vs. thiophene-based (Target).
  • Electronic Properties : The thiophene ring in the target compound introduces π-electron density differences, which may alter interaction with charged or aromatic residues in biological targets .
Compound 4 : N-(2-Chlorophenyl)-2-[[5-(4-Methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide ()
  • Structure: Pyrimidinone with tosyl (4-methylphenylsulfonyl) and thioacetamide groups.
  • Key Differences: Substituents on pyrimidinone: Tosyl (Compound 4) vs. methoxyphenyl (Target). Linkage: Thioacetamide (Compound 4) vs. ethyl-sulfonamide (Target).

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